METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran core, a nitrobenzenesulfonamido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonamido Group: This step involves the reaction of the benzofuran derivative with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Reduction of Nitro Group: 2-METHYL-5-(4-METHYL-3-AMINOBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
Hydrolysis of Ester Group: 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID
Scientific Research Applications
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrobenzenesulfonamido group can interact with amino acid residues in the active site of enzymes, while the benzofuran core can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-METHYL-5-(4-METHYL-3-AMINOBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an ester group.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10-4-6-13(9-15(10)20(22)23)28(24,25)19-12-5-7-16-14(8-12)17(11(2)27-16)18(21)26-3/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBOLOODYHSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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